3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide
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Overview
Description
3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide is a complex organic compound that features an indole moiety, a fluorine atom, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Construction of the Imidazolidinone Ring: This can be synthesized through the reaction of an amino acid derivative with an isocyanate, followed by cyclization.
Final Coupling: The final step involves coupling the indole derivative with the imidazolidinone intermediate using standard peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the imidazolidinone ring.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of fluorinated indole derivatives on cellular processes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, while the fluorine atom can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-prop-2-enylpropanamide: Lacks the fluorine atom and imidazolidinone ring.
3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide: Lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom and the imidazolidinone ring in 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide makes it unique compared to other similar compounds. These structural features can enhance its biological activity and stability.
Properties
Molecular Formula |
C19H21FN4O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C19H21FN4O3/c1-2-8-21-17(25)6-5-16-18(26)24(19(27)23-16)9-7-12-11-22-15-4-3-13(20)10-14(12)15/h2-4,10-11,16,22H,1,5-9H2,(H,21,25)(H,23,27)/t16-/m0/s1 |
InChI Key |
BPZYUOAKQFOBBQ-INIZCTEOSA-N |
Isomeric SMILES |
C=CCNC(=O)CC[C@H]1C(=O)N(C(=O)N1)CCC2=CNC3=C2C=C(C=C3)F |
Canonical SMILES |
C=CCNC(=O)CCC1C(=O)N(C(=O)N1)CCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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